N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide
Description
The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative characterized by a benzo[b][1,4]oxazepin core fused to an acetamide moiety substituted with a 3-methoxyphenoxy group. Key structural features include:
- A seven-membered benzo[b][1,4]oxazepin ring system containing oxygen and nitrogen atoms.
- Allyl (CH₂CHCH₂) and geminal dimethyl (C(CH₃)₂) substituents at the 5- and 3-positions, respectively, which influence ring conformation and steric effects.
- A 2-(3-methoxyphenoxy)acetamide side chain, providing electronic modulation via the methoxy group.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-11-25-19-12-16(9-10-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-8-6-7-17(13-18)28-4/h5-10,12-13H,1,11,14-15H2,2-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYUDRLRYUDVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepine core with various substituents that may influence its biological activity. The presence of the allyl group and methoxyphenoxy moiety are particularly notable for their potential effects on receptor interactions and metabolic stability.
Pharmacological Activities
1. Antitumor Activity:
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of tetrahydrobenzo[b][1,4]oxazepine have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that related compounds effectively targeted BRAF(V600E) and EGFR pathways, which are critical in many cancers .
2. Anti-inflammatory Properties:
Compounds with oxazepine structures often demonstrate anti-inflammatory effects. This is attributed to their ability to modulate cytokine production and inhibit the NF-kB signaling pathway. In vitro studies have shown that similar compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
3. Antioxidant Activity:
The antioxidant potential of this compound may be significant due to its ability to scavenge free radicals and enhance cellular antioxidant defenses. Research has highlighted the role of related oxazepine derivatives in protecting cells from oxidative stress through mechanisms involving the activation of Nrf2 pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation: The compound may interact with various receptors involved in cancer progression and inflammation.
- Enzyme Inhibition: Similar compounds have been found to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of oxazepine derivatives revealed that modifications at the 5-position significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The lead compound demonstrated an IC50 value in the low micromolar range, indicating potent antitumor activity .
Case Study 2: Anti-inflammatory Effects
In an experimental model of acute inflammation induced by carrageenan in rats, administration of related oxazepine derivatives resulted in a significant reduction in paw edema compared to control groups. This suggests a strong anti-inflammatory effect potentially mediated through inhibition of COX enzymes .
Data Summary
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Differences Among Analogs
Key Observations:
- The seven-membered oxazepin ring in the target compound offers greater conformational flexibility compared to six-membered oxazin or rigid coumarin systems.
- The 3-methoxyphenoxy group in the target compound differs from the 2-methoxy isomer in , which may alter hydrogen-bonding interactions and metabolic stability .
- Steric effects from the geminal dimethyl group in the target compound could hinder enzymatic degradation compared to less bulky analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
